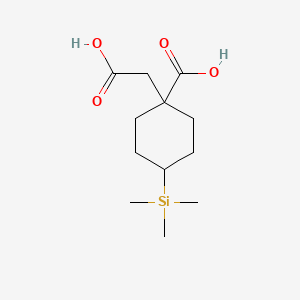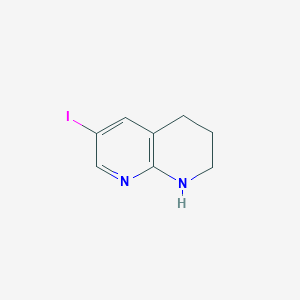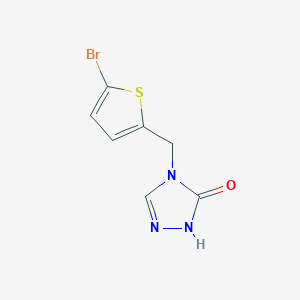
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H22O4Si It is a derivative of cyclohexane, featuring both carboxymethyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexane derivatives with trimethylsilyl reagents. One common method is the reaction of 1-(carboxymethyl)cyclohexane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic and potentially less stable.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is unique due to the presence of both carboxymethyl and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H22O4Si |
|---|---|
Poids moléculaire |
258.39 g/mol |
Nom IUPAC |
1-(carboxymethyl)-4-trimethylsilylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O4Si/c1-17(2,3)9-4-6-12(7-5-9,11(15)16)8-10(13)14/h9H,4-8H2,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
BZSZCTPBKKTMAI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCC(CC1)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)


![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)


